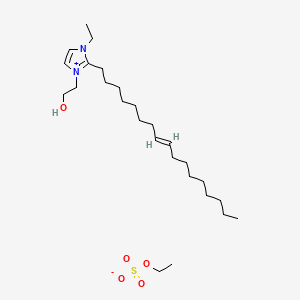
1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate is a type of ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. They are known for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate typically involves the following steps:
Formation of the Imidazolium Cation: This can be achieved by reacting 1-ethylimidazole with 2-chloroethanol and 8-heptadecenyl chloride under controlled conditions.
Anion Exchange: The resulting imidazolium salt is then subjected to anion exchange with ethyl sulfate to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond in the heptadecenyl chain can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alkanes.
Aplicaciones Científicas De Investigación
Chemistry: As a solvent for chemical reactions, particularly those involving polar compounds.
Biology: Potential use in biocatalysis and enzyme stabilization.
Medicine: Investigated for use in drug delivery systems due to its ability to dissolve a wide range of compounds.
Industry: Used in processes such as electroplating, extraction, and as a lubricant.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate depends on its application:
Solvent: It can dissolve various compounds by disrupting intermolecular forces.
Catalysis: It can stabilize transition states and intermediates in chemical reactions.
Drug Delivery: It can enhance the solubility and bioavailability of drugs.
Comparación Con Compuestos Similares
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Another ionic liquid with similar properties but different cation and anion.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Known for its high thermal stability and low viscosity.
Uniqueness
1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate is unique due to its specific combination of cation and anion, which imparts distinct properties such as enhanced solubility for certain compounds and specific reactivity in chemical processes.
Propiedades
Número CAS |
71002-34-1 |
|---|---|
Fórmula molecular |
C26H50N2O5S |
Peso molecular |
502.8 g/mol |
Nombre IUPAC |
2-[3-ethyl-2-[(E)-heptadec-8-enyl]imidazol-1-ium-1-yl]ethanol;ethyl sulfate |
InChI |
InChI=1S/C24H45N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25(4-2)20-21-26(24)22-23-27;1-2-6-7(3,4)5/h11-12,20-21,27H,3-10,13-19,22-23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b12-11+; |
Clave InChI |
CPXMGJOCRLJBDY-CALJPSDSSA-M |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC1=[N+](C=CN1CC)CCO.CCOS(=O)(=O)[O-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC1=[N+](C=CN1CC)CCO.CCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




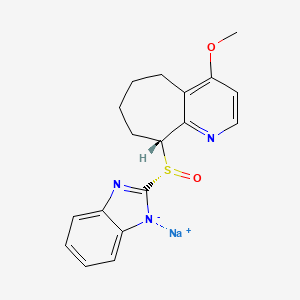
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)
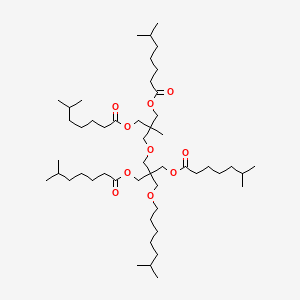


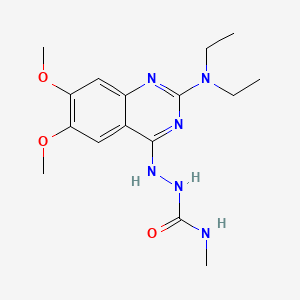
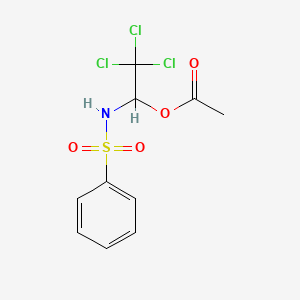
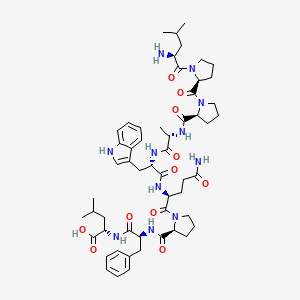
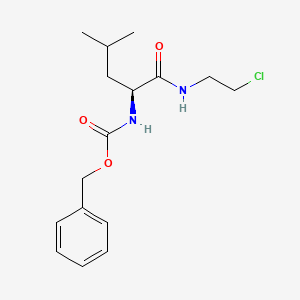
![3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12778006.png)
